molecular formula C12H17NO B12099917 N-cyclobutyl-2-ethoxyaniline

N-cyclobutyl-2-ethoxyaniline

Cat. No.: B12099917
M. Wt: 191.27 g/mol
InChI Key: BRQPCMLURJAGOF-UHFFFAOYSA-N
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Description

N-cyclobutyl-2-ethoxyaniline is a substituted aniline derivative featuring a cyclobutyl group attached to the nitrogen atom and an ethoxy group at the ortho-position of the aromatic ring. The cyclobutyl substituent introduces steric strain due to its four-membered ring structure, while the ethoxy group contributes electron-donating effects via resonance and induction.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

N-cyclobutyl-2-ethoxyaniline

InChI

InChI=1S/C12H17NO/c1-2-14-12-9-4-3-8-11(12)13-10-6-5-7-10/h3-4,8-10,13H,2,5-7H2,1H3

InChI Key

BRQPCMLURJAGOF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC2CCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes:

    Ethoxylation of Aniline:

    Cyclobutyl Ring Formation:

Industrial Production:

Industrial-scale production methods for N-cyclobutyl-2-ethoxyaniline are not widely documented

Chemical Reactions Analysis

N-cyclobutyl-2-ethoxyaniline can participate in various reactions:

    Substitution Reactions:

    Oxidation and Reduction:

    Common Reagents:

Scientific Research Applications

Medicinal Chemistry

N-cyclobutyl-2-ethoxyaniline is primarily investigated for its potential pharmaceutical properties. Similar compounds have demonstrated various biological activities, including:

  • Antimicrobial Effects : Compounds with similar structures have shown efficacy against bacterial and fungal strains, suggesting this compound may possess similar properties.
  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation, making it a candidate for further anticancer drug development .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its ability to participate in substitution reactions allows chemists to create more complex molecules.

Materials Science

In materials science, this compound is explored for the development of functional materials due to its unique structural features. It can be utilized in the creation of polymers or coatings that require specific chemical properties.

Case Studies and Research Findings

Several studies have investigated compounds related to this compound:

  • Anticancer Studies : A study evaluated the cytotoxicity of related anilines against various cancer cell lines, demonstrating that modifications in the aniline structure significantly impacted their effectiveness .
  • Antimicrobial Activity : Research on structurally similar compounds revealed promising results against both bacterial and fungal pathogens, indicating potential applications for this compound in treating infections .
  • Synthetic Applications : Investigations into the synthetic routes for creating derivatives of this compound have shown that it can serve as a precursor for more complex organic molecules used in pharmaceuticals and materials science .

Mechanism of Action

The exact mechanism of action remains an active area of research. its effects likely involve interactions with specific molecular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize N-cyclobutyl-2-ethoxyaniline, we evaluate its structural and functional analogs from published data, focusing on substituent effects, synthesis, and physicochemical properties.

Substituent Effects and Reactivity

  • Nitroso-substituted analogs: Compounds like 3-Chloro-N-(4-ethoxyphenyl)-5-methoxy-2-nitrosoaniline (2d) and N-(4-Chlorophenyl)-5-(morpholin-4-yl)-2-nitrosoaniline (2g) () share the ethoxyphenyl or chlorophenyl groups but incorporate nitroso (-NO) substituents. The nitroso group is electron-withdrawing, contrasting with the electron-donating ethoxy group in this compound. This difference likely alters reactivity in nucleophilic substitution or coupling reactions .
  • N-Alkyl/Aryl analogs : N1-Benzyl-N3-(4-chlorophenyl)-4-nitrosobenzene-1,3-diamine (2h) contains a benzyl group on nitrogen, which is less strained than the cyclobutyl group. The cyclobutyl moiety may hinder rotational freedom or increase steric hindrance in binding interactions compared to linear alkyl or aryl substituents .

Physical Properties

  • Melting Points : Nitroso-substituted analogs in exhibit melting points between 148°C (2j) and 238°C (2k) . The absence of a nitroso group in this compound may lower its melting point, as polar nitroso groups enhance intermolecular interactions.
  • Spectral Data : HRMS and NMR data for analogs (e.g., 2d : δ 1.35 ppm for ethoxy CH3, δ 3.90 ppm for OCH2) suggest that this compound’s ethoxy group would produce similar NMR signals, while cyclobutyl protons would appear as complex multiplets near δ 2.0–3.0 ppm .

Steric and Electronic Comparisons

  • Cyclobutyl vs.
  • Ethoxy vs. Methoxy/Chloro Substituents : The ethoxy group’s larger size compared to methoxy (e.g., 2l ) may enhance lipophilicity, while chloro substituents (e.g., 2k ) introduce electronegativity, altering solubility and reactivity profiles .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents (N/Ring) Melting Point (°C) Yield (%) Key Spectral Features (NMR δ, ppm)
This compound (Target) Cyclobutyl, 2-ethoxy Not reported Not reported Anticipated: δ 1.35 (ethoxy CH3), δ 3.90 (OCH2), cyclobutyl δ 2.0–3.0
3-Chloro-N-(4-ethoxyphenyl)-5-methoxy-2-nitrosoaniline (2d) 4-Ethoxyphenyl, 3-Cl, 5-OMe, 2-NO 185–187 73 δ 1.35 (ethoxy CH3), δ 3.90 (OCH2), δ 6.95–7.25 (Ar-H)
N1-Benzyl-N3-(4-chlorophenyl)-4-nitrosobenzene-1,3-diamine (2h) Benzyl, 4-Cl, 4-NO 198–200 68 δ 4.40 (NCH2Ph), δ 7.20–7.40 (Ar-H)
N-(cyclobutylmethyl)naphthalen-1-amine () Cyclobutylmethyl, naphthyl Not reported Not reported Cyclobutyl δ 1.80–2.50, naphthyl δ 7.30–8.20

Biological Activity

N-cyclobutyl-2-ethoxyaniline is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, potential therapeutic applications, and relevant research findings.

Structural Characteristics

This compound consists of a cyclobutyl group, an ethoxy group, and an aniline moiety. Its molecular formula is C12_{12}H17_{17}N1_{1}O1_{1}. The presence of the cyclobutane ring may influence its reactivity and biological properties compared to similar compounds.

Compound Name Structure Features Unique Aspects
N-cyclopropyl-anilineCyclopropyl group instead of cyclobutylSmaller ring size may affect reactivity and biological activity
N-benzyl-2-ethoxyanilineBenzyl group instead of cyclobutylPotentially different pharmacokinetics due to aromatic stability
2-EthylanilineEthyl group instead of cyclobutylLacks the cyclic structure, potentially different interactions

The mechanism of action for this compound involves its interaction with various biological targets. Preliminary studies suggest that compounds with similar structures can modulate enzyme activities and receptor interactions, leading to various biological effects. The ethoxy group enhances lipophilicity, allowing better cell membrane penetration, which is crucial for its therapeutic efficacy .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antimicrobial Properties:

2. Anticancer Activity:

  • There is growing interest in the anticancer potential of this compound. Similar compounds have been studied for their ability to inhibit tumor growth and metastasis through mechanisms involving apoptosis induction and cell cycle arrest .
  • In particular, studies have shown that certain derivatives can target pathways associated with cancer progression, such as the PGE2 signaling pathway, which is implicated in tumor microenvironment modulation .

Case Studies

Several case studies highlight the potential of this compound in cancer research:

Study 1: Cytotoxicity Evaluation

  • A study evaluating the cytotoxic effects of structurally similar Mannich bases reported IC50_{50} values lower than 10 μM against human cancer cell lines (e.g., MCF-7, HepG2). These findings suggest that modifications in the aniline structure can enhance cytotoxicity .

Study 2: Interaction with Cancer Pathways

  • Research on related compounds indicates that they may inhibit key enzymes involved in cancer cell proliferation. For instance, inhibitors targeting the MK2 pathway have shown promise in reducing cancer cell migration and enhancing sensitivity to chemotherapy .

Future Directions

The ongoing research into this compound points toward its potential as a lead compound for new pharmaceuticals. Future studies should focus on:

  • Detailed Mechanistic Studies: Understanding the specific molecular targets and pathways affected by this compound.
  • In Vivo Studies: Evaluating its efficacy and safety in animal models to assess therapeutic potential.
  • Structure-Activity Relationship (SAR) Analysis: Investigating how variations in structure influence biological activity to optimize drug design.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-cyclobutyl-2-ethoxyaniline, and how can reaction yields be optimized?

  • Methodology : The compound can be synthesized via aromatic nucleophilic substitution (e.g., replacing halogens with cyclobutylamine in a 2-ethoxy-substituted nitroarene precursor). Key parameters include solvent choice (e.g., DMF for polar aprotic conditions), temperature control (60–80°C to balance reactivity and side reactions), and catalyst optimization (e.g., CuI for amine coupling). Yield improvements require rigorous purification via column chromatography and monitoring by thin-layer chromatography (TLC) .
  • Data Validation : Confirm purity using high-resolution mass spectrometry (HRMS) and 1^1H/13^{13}C NMR. Compare calculated vs. experimental HRMS values (e.g., <2 ppm deviation) to verify structural integrity .

Q. How can the structural conformation of This compound be characterized experimentally?

  • Methodology : X-ray crystallography is optimal for resolving bond angles and steric effects. For example, Cambridge Structural Database (CCDC) entries (e.g., CCDC-2100901) provide reference data for analogous compounds. Diffraction studies require single-crystal growth via slow evaporation in ethanol/water mixtures .
  • Supplemental Analysis : Pair crystallography with computational modeling (e.g., DFT calculations) to validate electronic properties like HOMO-LUMO gaps and charge distribution .

Advanced Research Questions

Q. What reaction mechanisms govern the stability of This compound under oxidative conditions?

  • Methodology : Conduct kinetic studies using UV-Vis spectroscopy to track degradation rates. Compare with control substrates (e.g., unsubstituted anilines) to isolate the stabilizing effects of the cyclobutyl and ethoxy groups. Use Arrhenius plots to determine activation energy (EaE_a) for oxidation .
  • Data Interpretation : Identify intermediates via LC-MS and propose mechanisms (e.g., radical-mediated pathways or nitroso derivative formation). Correlate findings with substituent electronic profiles (Hammett constants) .

Q. How do steric hindrance and electronic effects from the cyclobutyl group influence regioselectivity in further functionalization?

  • Methodology : Perform competitive reactions (e.g., electrophilic aromatic substitution with nitrating agents) and analyze product ratios via GC-MS. Use deuterated analogs to probe isotopic effects on reaction rates .
  • Statistical Analysis : Apply multivariate regression to quantify contributions of steric (e.g., Tolman cone angles) vs. electronic (e.g., σ+\sigma^+ values) factors. Report confidence intervals (95%) to assess significance .

Q. What strategies resolve contradictions in reported spectral data for This compound derivatives?

  • Methodology : Replicate conflicting experiments under standardized conditions (e.g., solvent, concentration, temperature). Use 2D NMR (COSY, HSQC) to resolve overlapping signals. Cross-validate with independent techniques like IR spectroscopy and Raman scattering .
  • Critical Evaluation : Apply Grubbs’ test to identify outliers in published datasets. Publish raw data with error margins to enhance reproducibility .

Methodological Best Practices

Q. How should researchers design experiments to minimize bias in catalytic studies involving This compound?

  • Protocol : Use blind trials for catalyst screening, with randomized sample preparation. Include internal standards (e.g., deuterated analogs) in NMR analyses to correct for instrumental drift. Document all experimental variables (e.g., humidity, stirring speed) in metadata .

Q. What ethical considerations apply to handling This compound in academic labs?

  • Guidelines : Follow OSHA and ACS safety protocols for aromatic amines (e.g., PPE, fume hoods). Disclose synthetic byproducts (e.g., nitroso intermediates) in hazard assessments. Obtain institutional approval for toxicity studies .

Data Presentation Standards

Q. How should researchers present thermodynamic data for This compound in publications?

  • Format : Report melting points (TmT_m) with DSC curves (heating rate: 10°C/min). Tabulate enthalpy changes (ΔH\Delta H) and entropy (ΔS\Delta S) values with ±3% uncertainty. Use SI units consistently (e.g., kJ/mol, K1^{-1}) .

Q. What statistical tools are recommended for analyzing dose-response relationships in biological assays involving this compound?

  • Tools : Apply nonlinear regression (e.g., Hill equation) to calculate EC50_{50} values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Share raw datasets in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.